molecular formula C14H14N2O4S B5732020 (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE

Cat. No.: B5732020
M. Wt: 306.34 g/mol
InChI Key: WMYWBBRHBJQMIC-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 3-Amino-4-(3,4-dimethoxyphenyl)maleimide

Compared to these compounds, (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-18-10-6-5-9(8-11(10)19-2)13(15)16-20-14(17)12-4-3-7-21-12/h3-8H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYWBBRHBJQMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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